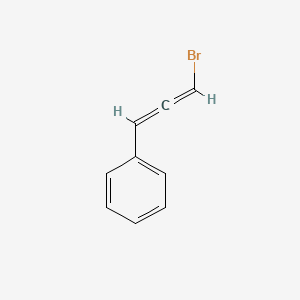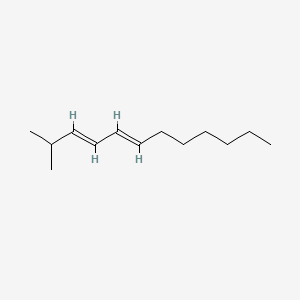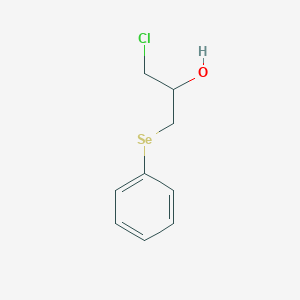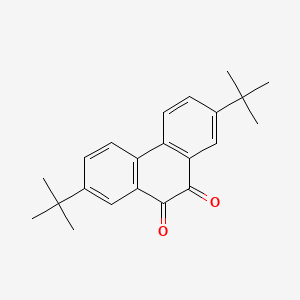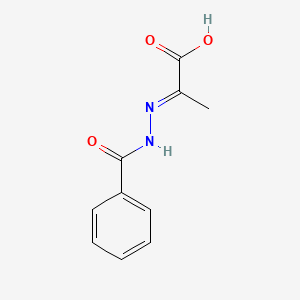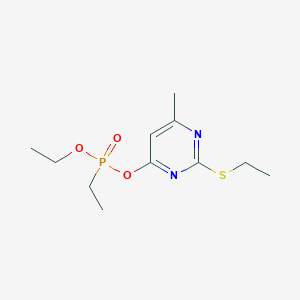
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate is an organophosphorus compound that features a pyrimidine ring substituted with an ethylsulfanyl group and an ethylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate typically involves the reaction of 2-(ethylsulfanyl)-6-methylpyrimidine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.
Substitution: Thiols, amines, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Thiol or amine-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylphosphonate moiety can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that utilize phosphate substrates. This binding can inhibit enzyme activity, leading to downstream effects on cellular processes. Additionally, the ethylsulfanyl group can undergo redox reactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can be compared to other organophosphorus compounds, such as:
Ethyl 2-(methylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 2-(ethylsulfanyl)-4-methylpyrimidin-6-yl ethylphosphonate: Similar structure but with the ethylsulfanyl group at a different position on the pyrimidine ring.
Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl methylphosphonate: Similar structure but with a methylphosphonate group instead of an ethylphosphonate group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
25537-46-6 |
|---|---|
Molekularformel |
C11H19N2O3PS |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
4-[ethoxy(ethyl)phosphoryl]oxy-2-ethylsulfanyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H19N2O3PS/c1-5-15-17(14,6-2)16-10-8-9(4)12-11(13-10)18-7-3/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
VILCCVHHUUHGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)OC1=NC(=NC(=C1)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



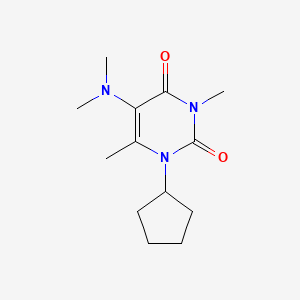
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)


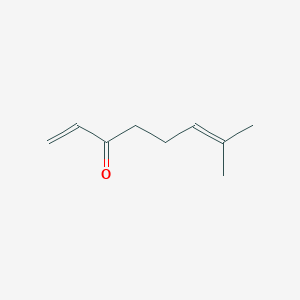

![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
